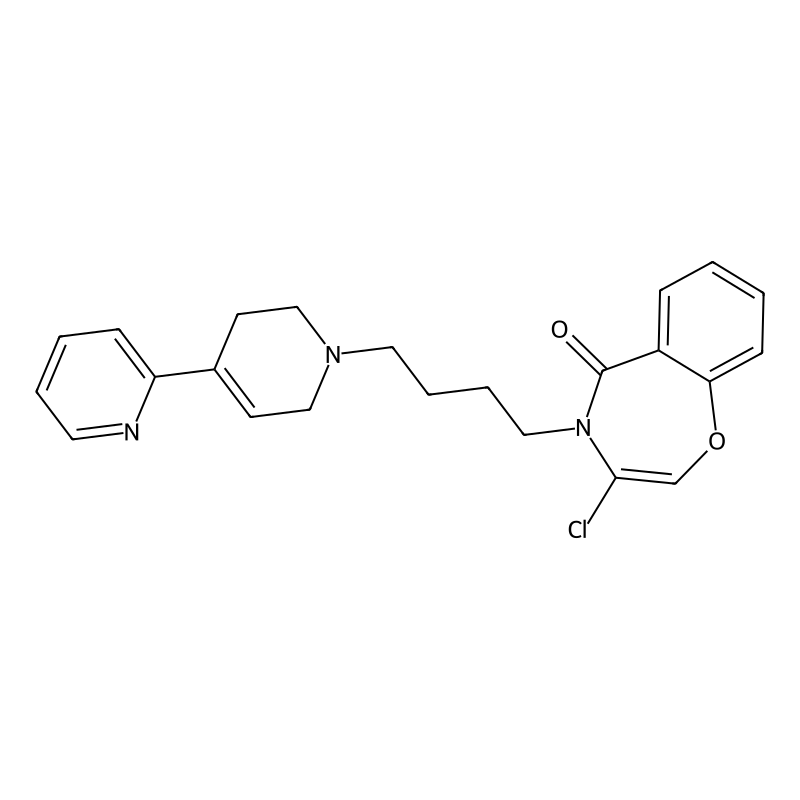Piclozotan
Catalog No.
S539635
CAS No.
182415-09-4
M.F
C23H24ClN3O2
M. Wt
409.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
182415-09-4
Product Name
Piclozotan
IUPAC Name
3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one
Molecular Formula
C23H24ClN3O2
Molecular Weight
409.9 g/mol
InChI
InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2
InChI Key
URMTUEWUIGOJBW-UHFFFAOYSA-N
SMILES
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl
Solubility
Soluble in DMSO
Synonyms
3-chloro-4-(4-(4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl)butyl)-1,4-benzoxazepin-5(4H)-one, Piclozotan, SUN N4057
Canonical SMILES
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl
Description
The exact mass of the compound Piclozotan is 409.1557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Oxazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Potential for Parkinson's Disease
One area of research investigated piclozotan's ability to improve symptoms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by tremors, stiffness, and slowness of movement. The theory was that by enhancing GABA activity, piclozotan could help control the abnormal brain activity that contributes to these symptoms []. However, large-scale clinical trials failed to demonstrate significant benefit, and further development for Parkinson's disease was discontinued [].
Other Investigated Applications
Studies also explored piclozotan's potential role in treating other neurological conditions, including:
- Acute ischemic stroke: Ischemic stroke occurs when a blood clot blocks blood flow to part of the brain. Researchers investigated whether piclozotan could protect brain cells from damage after a stroke by promoting GABA activity [].
- Huntington's disease: This neurodegenerative disorder affects movement, coordination, and thinking. Similar to Parkinson's disease, piclozotan was studied for its potential to modulate brain activity and improve symptoms, but development did not progress [].
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
3.6
Exact Mass
409.1557
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
FQE44HS7AH
MeSH Pharmacological Classification
Serotonin 5-HT1 Receptor Agonists
Other CAS
182415-09-4
Wikipedia
Piclozotan
Dates
Modify: 2023-07-15
1: Tani Y, Ogata A, Koyama M, Inoue T. Effects of piclozotan (SUN N4057), a partial serotonin 1A receptor agonist, on motor complications induced by repeated administration of levodopa in parkinsonian rats. Eur J Pharmacol. 2010 Dec 15;649(1-3):218-23. doi: 10.1016/j.ejphar.2010.09.013. PubMed PMID: 20858480.
2: Mondick JT, Oo C, Patel D, Fujitani T, Shimizu K, Barrett JS. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist piclozotan. Am J Ther. 2009 Mar-Apr;16(2):106-15. doi: 10.1097/MJT.0b013e31816b8c85. PubMed PMID: 19300037.
3: Kamei K, Maeda N, Nomura K, Shibata M, Katsuragi-Ogino R, Koyama M, Nakajima M, Inoue T, Ohno T, Tatsuoka T. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorg Med Chem. 2006 Mar 15;14(6):1978-92. PubMed PMID: 16290165.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
5: Ferro JM, Dávalos A. Other neuroprotective therapies on trial in acute stroke. Cerebrovasc Dis. 2006;21 Suppl 2:127-30. PubMed PMID: 16651823.
2: Mondick JT, Oo C, Patel D, Fujitani T, Shimizu K, Barrett JS. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist piclozotan. Am J Ther. 2009 Mar-Apr;16(2):106-15. doi: 10.1097/MJT.0b013e31816b8c85. PubMed PMID: 19300037.
3: Kamei K, Maeda N, Nomura K, Shibata M, Katsuragi-Ogino R, Koyama M, Nakajima M, Inoue T, Ohno T, Tatsuoka T. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorg Med Chem. 2006 Mar 15;14(6):1978-92. PubMed PMID: 16290165.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
5: Ferro JM, Dávalos A. Other neuroprotective therapies on trial in acute stroke. Cerebrovasc Dis. 2006;21 Suppl 2:127-30. PubMed PMID: 16651823.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








